molecular formula C12H16O3 B7725250 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B7725250
M. Wt: 208.25 g/mol
InChI Key: LDMUWZJNLSNAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, featuring a tert-butyl group at the 5-position, a hydroxy group at the 2-position, and a methoxy group at the 3-position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde.

    Alkylation: The tert-butyl group is introduced at the 5-position through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

    Quality Control: Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Tert-butyl-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-Tert-butyl-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde depends on its specific application:

    Biological Activity: The hydroxy and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This can modulate the activity of the target proteins and lead to various biological effects.

    Chemical Reactivity: The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-hydroxybenzaldehyde: Lacks the methoxy group at the 3-position.

    2-Hydroxy-3-methoxybenzaldehyde: Lacks the tert-butyl group at the 5-position.

    3-Tert-butyl-2-hydroxybenzaldehyde: The tert-butyl group is at the 3-position instead of the 5-position.

Uniqueness

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both the tert-butyl group and the methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMUWZJNLSNAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.